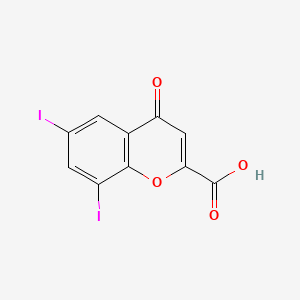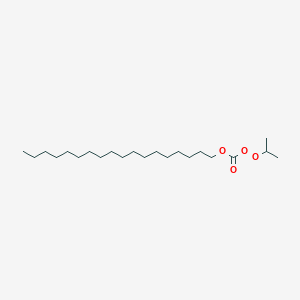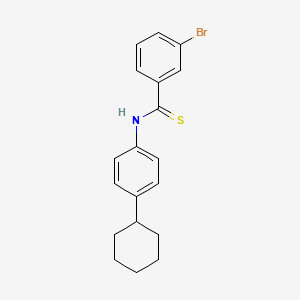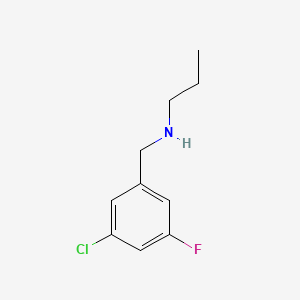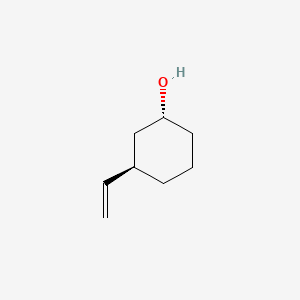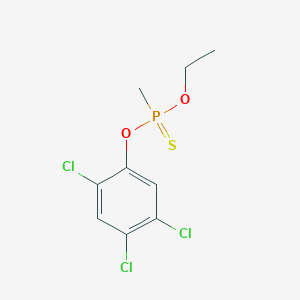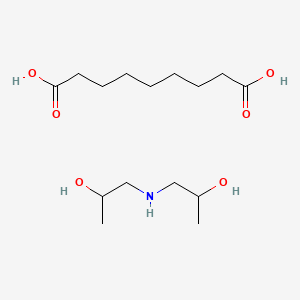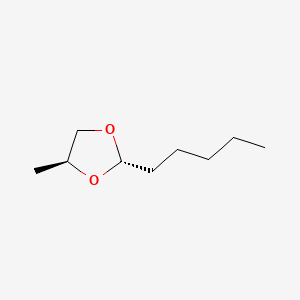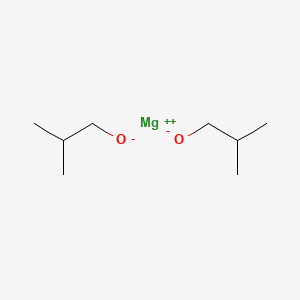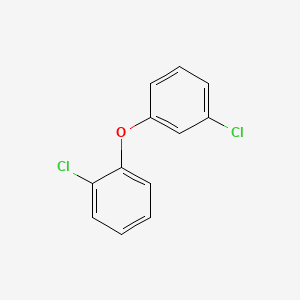
2,3'-Dichlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’-Dichlorodiphenyl ether is an organic compound with the molecular formula C12H8Cl2O. It is a type of diphenyl ether where two chlorine atoms are substituted at the 2 and 3 positions on one of the phenyl rings. This compound is known for its chemical stability and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2,3’-Dichlorodiphenyl ether is through the Williamson ether synthesis. This involves the reaction of a phenoxide ion with a chlorinated benzene derivative under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the phenoxide ion displaces a halide ion from the benzene ring .
Industrial Production Methods
Industrial production of 2,3’-Dichlorodiphenyl ether often involves the chlorination of diphenyl ether. This process requires controlled conditions to ensure selective chlorination at the desired positions. The reaction is typically carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3’-Dichlorodiphenyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction of 2,3’-Dichlorodiphenyl ether can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products include phenols or other substituted aromatic compounds.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include dechlorinated diphenyl ethers.
Applications De Recherche Scientifique
2,3’-Dichlorodiphenyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3’-Dichlorodiphenyl ether involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4’-Dichlorodiphenyl ether
- 4,4’-Dichlorodiphenyl ether
- 2,2’-Dichlorodiphenyl ether
Uniqueness
2,3’-Dichlorodiphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where selective reactivity or stability is required .
Propriétés
Numéro CAS |
7024-99-9 |
|---|---|
Formule moléculaire |
C12H8Cl2O |
Poids moléculaire |
239.09 g/mol |
Nom IUPAC |
1-chloro-2-(3-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H8Cl2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H |
Clé InChI |
NWRJCFQSGUPLID-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


